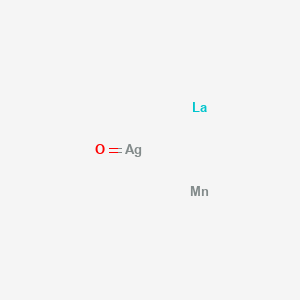![molecular formula C17H13NS B15167295 5-[(2-Phenylethenyl)sulfanyl]quinoline CAS No. 609844-30-6](/img/structure/B15167295.png)
5-[(2-Phenylethenyl)sulfanyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Phenylethenyl)sulfanyl]quinoline is an organic compound with the molecular formula C17H13NS. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a quinoline core substituted with a phenylethenyl sulfanyl group. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
準備方法
The synthesis of 5-[(2-Phenylethenyl)sulfanyl]quinoline can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction typically involves the coupling of a boronic acid or ester with a halogenated quinoline derivative in the presence of a palladium catalyst and a base.
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. Green and sustainable synthesis methods, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts, are also being explored to minimize environmental impact .
化学反応の分析
5-[(2-Phenylethenyl)sulfanyl]quinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
5-[(2-Phenylethenyl)sulfanyl]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-[(2-Phenylethenyl)sulfanyl]quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
5-[(2-Phenylethenyl)sulfanyl]quinoline can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, known for its wide range of applications.
2-Phenylethylquinoline: A similar compound with a phenylethyl group instead of a phenylethenyl group.
5-[(2-Phenylethenyl)thio]quinoline: A closely related compound with a thioether linkage instead of a sulfanyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
特性
CAS番号 |
609844-30-6 |
|---|---|
分子式 |
C17H13NS |
分子量 |
263.4 g/mol |
IUPAC名 |
5-(2-phenylethenylsulfanyl)quinoline |
InChI |
InChI=1S/C17H13NS/c1-2-6-14(7-3-1)11-13-19-17-10-4-9-16-15(17)8-5-12-18-16/h1-13H |
InChIキー |
JVUMNTNWHGYQMA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CSC2=CC=CC3=C2C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


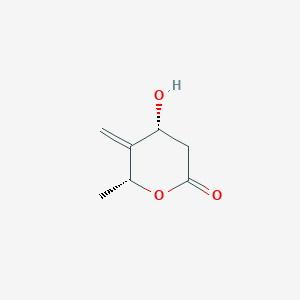
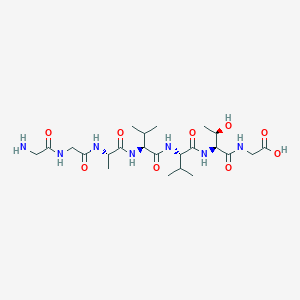
![4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid](/img/structure/B15167226.png)
![4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167230.png)
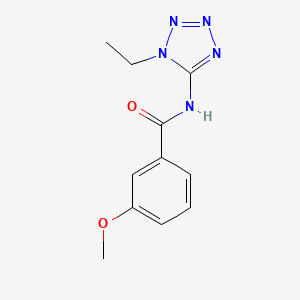
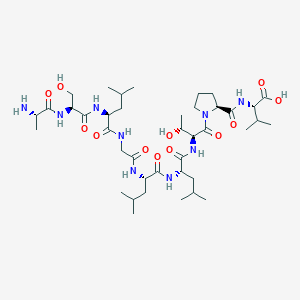
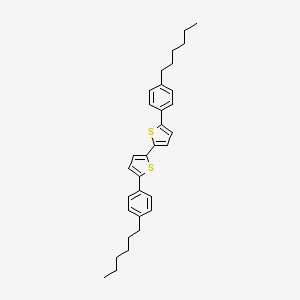

![4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15167271.png)
![N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}glycinamide](/img/structure/B15167291.png)
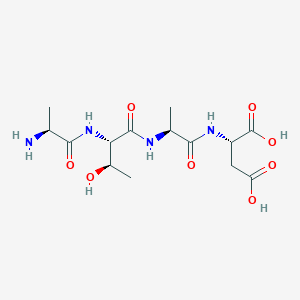
![1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene](/img/structure/B15167293.png)
![N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide](/img/structure/B15167308.png)
